molecular formula C17H16ClN3O3S2 B2823211 6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 1376376-84-9

6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No.: B2823211
CAS No.: 1376376-84-9
M. Wt: 409.9
InChI Key: NFYAOROXUFGIPH-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia and α,β-unsaturated carbonyl compounds.

    Sulfonamide Formation: The final step involves the sulfonation of the pyridine ring followed by the coupling of the thiazole and pyridine intermediates with the sulfonamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings, respectively, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted pyridine and thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to its combination of a thiazole ring, pyridine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties .

Properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-12-9-15(10-20-16(12)18)26(22,23)21(17-19-7-8-25-17)11-13-3-5-14(24-2)6-4-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYAOROXUFGIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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